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Compound of Interest |

Compound Name: 1-Chloro-3-(1-chloroethyl)benzene
CAS No.: 34887-78-0
Cat. No.: B2533717
- 7

Characterization, Synthesis, and Molecular Weight
Analysis[1][2]
Executive Summary

1-Chloro-3-(1-chloroethyl)benzene (CAS: 34887-78-0) is a bifunctional halogenated aromatic
intermediate critical in the synthesis of complex pharmaceuticals and agrochemicals.[1][2]
Characterized by a stable aryl chloride and a highly reactive benzylic chloride, this molecule
serves as a versatile electrophile for nucleophilic substitutions.

This guide provides a rigorous technical analysis of its molecular weight (MW) implications,
isotopic signatures for mass spectrometry (MS) validation, and validated synthetic protocols. It
is designed for researchers requiring high-purity intermediates for chiral amine synthesis or
Friedel-Crafts alkylations.[1][2]

Physicochemical Profile & Molecular Weight Analysis[2]
[3][4][5][6][7]

The "molecular weight" of 1-Chloro-3-(1-chloroethyl)benzene is not a single static number in
analytical chemistry due to the significant natural abundance of chlorine isotopes (

and
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).[1][2] Accurate characterization requires distinguishing between the Average Molecular
Weight (for stoichiometry) and the Monoisotopic Mass (for MS identification).

2.1 Quantitative Data Table

Property Value Context
Molecular Formula Core Stoichiometry
Average Molecular Weight 175.05 g/mol Gravimetric Calculations

MS Base Peak (

Monoisotopic Mass 173.999 g/mol

)
Boiling Point ~84-94°C @ 20-25 mmHg Purification (Distillation)
Density ~1.18 g/mL Volumetric Dosing
Chirality Yes (C1 of ethyl group) Racemic unless resolved

2.2 Mass Spectrometry Isotopic Signhature

For researchers validating synthesized batches, the mass spectrum will not show a single
parent ion. Instead, it displays a characteristic 9:6:1 triplet pattern due to the two chlorine
atoms.

e M+e (m/z 174): Contains two

atoms.[2] (Relative Intensity: ~100%)[1][2]
e M+2 (m/z 176): Contains one

and one

[2][3] (Relative Intensity: ~65%)[1]
e M+4 (m/z 178): Contains two

atoms.[2] (Relative Intensity: ~10%)[1][2][3]

Graphviz Diagram: Isotopic Distribution Logic The following diagram visualizes the statistical
probability generating the MS signals.
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C8H8CI2 Molecule

Contains 2 Cl atoms

Chlorine Isotope Pool
(75% CI-35, 25% CI-37)

P(35)*P(35) [2 * P(35)*P(37) \P(37)*P(37)

Isotopologue A (M) Isotopologue B (M+2) Isotopologue C (M+4)
35CI + 35CI 35CI + 37ClI (Mixed) 37Cl + 37Cl
m/z = 174 m/z = 176 m/z = 178
Probability: 56.25% Probability: 37.50% Probability: 6.25%

Click to download full resolution via product page

Figure 1: Statistical distribution of chlorine isotopes resulting in the characteristic 9:6:1 mass
spectral pattern for C8H8CI2.[1][2]

Synthetic Pathways & Mechanistic Insight

To ensure high purity, two primary routes are recommended. Route A is preferred for laboratory
scale-up due to higher regioselectivity.[1]

Route A: Deoxychlorination of 1-(3-Chlorophenyl)ethanol
(Recommended)

This method avoids the polychlorination side-products common in radical reactions.[1][2]
e Precursor: 1-(3-chlorophenyl)ethanol.[1][2]
» Reagent: Thionyl chloride (

) with catalytic DMF or Pyridine.

e Mechanism:

(with inversion) or

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b2533717?utm_src=pdf-body-img
https://www.guidechem.com/dictionary/en/672-65-1.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://www.guidechem.com/dictionary/en/672-65-1.html
https://www.guidechem.com/dictionary/en/672-65-1.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://www.guidechem.com/dictionary/en/672-65-1.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

(retention), depending on solvent. The hydroxyl group is activated by

to form a chlorosulfite intermediate, which collapses to the alkyl chloride.

e Protocol:

o

[¢]

Cool to 0°C. Add

(1.2 eq) dropwise.

[¢]

[e]

Quench with sat.

, extract, and distill.

Dissolve 1-(3-chlorophenyl)ethanol (1.0 eq) in DCM (anhydrous).

Reflux for 2 hours. Monitor by TLC/GC.

Route B: Radical Chlorination of 1-Chloro-3-ethylbenzene

Used for industrial bulk synthesis but requires careful control to prevent gem-dichlorination.[1]

[2]

gas.

Precursor: 1-Chloro-3-ethylbenzene.[1][2]

Reagent: N-Chlorosuccinimide (NCS) or

Catalyst: AIBN or Benzoyl Peroxide (Radical Initiator).[2]

Mechanism: Free-radical substitution at the benzylic position (weakest C-H bond).[2]

Graphviz Diagram: Synthesis Workflow

1-(3-Chlorophenyl)ethanol
(High Purity Precursor)

SOCI2 / DCM
Deoxychlorination

SNi/SN2 Distillation

1-Chloro-3-ethylbenzene
(Bulk Precursor)

»

NCS /AIBN

7| Radical Substitution

) ) BP 84-94°C @ 20mmHg) _ [SEeEes G ) )
Radical Chain Reaction Matrix ( @ )r oro-3+( ("Fargreot)e DY

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.guidechem.com/dictionary/en/672-65-1.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://www.guidechem.com/dictionary/en/672-65-1.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Comparison of nucleophilic substitution (Route A) vs. radical substitution (Route B)
pathways.

Applications in Drug Development[1][2]

The 1-chloroethyl moiety is a "chemical handle" used to introduce chirality into drug scaffolds.

[1][2]

o Chiral Amination: The benzylic chloride can be displaced by amines. Using chiral amines or
performing kinetic resolution on the racemic chloride allows for the synthesis of enantiopure
pharmaceutical intermediates.

» Friedel-Crafts Alkylation: The compound acts as an electrophile to attach the 3-chlorophenyl-
ethyl group to other aromatic rings, common in the synthesis of antifungal agents.[1][2]

Safety & Handling

e Hazards: The compound is an alkylating agent (potential carcinogen) and a lachrymator.
o Storage: Store under inert gas (

) at 2-8°C to prevent hydrolysis (reversion to alcohol + HCI).

o Disposal: Quench with aqueous alkali before disposal into halogenated organic waste.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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